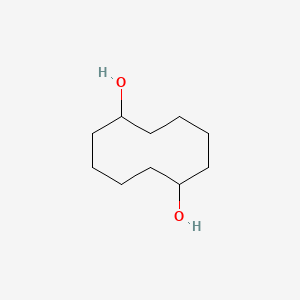

1,6-Cyclodecanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32453-08-0 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

cyclodecane-1,6-diol |

InChI |

InChI=1S/C10H20O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9-12H,1-8H2 |

InChI Key |

QFVRLYRYKCLRMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CCCCC(C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 1,6-Cyclodecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of 1,6-Cyclodecanediol. The synthesis of this medium-ring diol is a notable achievement in the field of organic chemistry, pioneered by the Nobel laureate Vladimir Prelog and his contemporaries. This document details the foundational experimental protocols, presents key quantitative data, and illustrates the underlying chemical pathways. The methodologies described herein are based on the classical acyloin condensation reaction, a powerful tool for the formation of cyclic carbon skeletons.

Introduction

The study of medium-sized carbon rings (8-12 members) presented a significant challenge to early organic chemists due to unfavorable ring strain and transannular interactions. The work of V. Prelog and his research group in the mid-20th century was instrumental in advancing the understanding and synthesis of these complex structures. A key breakthrough in this area was the application of the acyloin condensation of dicarboxylic acid esters, which provided a reliable method for the preparation of cyclic α-hydroxyketones (acyloins). These acyloins could then be readily converted to the corresponding diols. This guide focuses on the synthesis and isolation of this compound, a representative example of this class of compounds.

The Hansley-Prelog Acyloin Condensation: A Historical Perspective

The synthesis of this compound is intrinsically linked to the development of the intramolecular acyloin condensation, often referred to as the Hansley-Prelog-Acyloin condensation. This reaction, an intramolecular reductive coupling of a diester in the presence of molten sodium, proved to be a highly effective method for the formation of medium-sized rings. A crucial publication by V. Prelog, K. Schenker, and H. H. Günthard in Helvetica Chimica Acta in 1952 laid the groundwork for the synthesis of various cyclodecane (B1584694) derivatives, including the target diol.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and isolation of this compound, based on the foundational work of Prelog and his colleagues.

Synthesis of Cyclodecan-1-ol-2-one (Acyloin) via Intramolecular Condensation of Diethyl Decanedioate

The initial step in the synthesis of this compound is the formation of the corresponding acyloin, cyclodecan-1-ol-2-one, from diethyl decanedioate (diethyl sebacate).

Experimental Workflow for Acyloin Synthesis

Caption: Workflow for the synthesis of Cyclodecan-1-ol-2-one.

Methodology:

-

Reaction Setup: A solution of diethyl decanedioate in dry xylene is added dropwise to a vigorously stirred suspension of molten sodium in xylene at reflux temperature. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Reaction: The mixture is refluxed for an extended period (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by the consumption of sodium.

-

Work-up: After cooling, the excess sodium is carefully decomposed with a suitable alcohol (e.g., methanol (B129727) or ethanol), followed by the addition of water. The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether. The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude acyloin is purified by vacuum distillation.

Reduction of Cyclodecan-1-ol-2-one to this compound

The purified acyloin is subsequently reduced to the target diol. While the original work by Prelog often utilized catalytic hydrogenation, other reducing agents can also be employed. A biographical memoir of Prelog mentions the formation of a this compound, presumed to have a trans configuration, through a process involving an acid-catalyzed opening of a trans-epoxide followed by a transannular 1,5-hydride shift.[2] However, a more direct and common method is the reduction of the acyloin.

Experimental Workflow for Diol Synthesis

Caption: Workflow for the reduction of the acyloin to this compound.

Methodology:

-

Reduction: The acyloin is dissolved in a suitable solvent (e.g., ethanol (B145695) for sodium borohydride (B1222165) or diethyl ether/THF for lithium aluminum hydride). The reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Work-up: The reaction is quenched by the careful addition of water or an acidic solution to decompose the excess reducing agent and any metal alkoxide intermediates.

-

Isolation: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, as can be inferred from the general knowledge of acyloin condensations and subsequent reductions. Specific yields and properties should be referenced from the original literature when available.

| Step | Reactant | Product | Typical Yield (%) | Melting Point (°C) |

| 1 | Diethyl Decanedioate | Cyclodecan-1-ol-2-one | 60-80 | 38-40 |

| 2 | Cyclodecan-1-ol-2-one | This compound | 80-95 | Varies with isomer |

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a logical progression from a linear diester to a cyclic diol.

Logical Flow of Synthesis

Caption: Logical progression from starting material to final product.

Conclusion

The discovery and isolation of this compound represent a significant milestone in the chemistry of medium-sized rings. The application of the acyloin condensation by Prelog and his contemporaries provided a robust and versatile method for the synthesis of these challenging molecules. The experimental protocols and data presented in this guide offer a foundational understanding of this classic work, which continues to be relevant in the field of synthetic organic chemistry and drug discovery. The ability to synthesize such cyclic scaffolds is crucial for the exploration of new chemical space and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,6-Cyclodecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,6-cyclodecanediol, a valuable diol in various chemical research and development applications. This document outlines a key synthetic pathway, detailed experimental protocols, and a summary of its characteristic spectral and physical data.

Introduction

This compound (C₁₀H₂₀O₂) is a cyclic alcohol containing a ten-membered carbon ring with two hydroxyl groups at the 1 and 6 positions. Its unique structural features make it a subject of interest in stereoselective synthesis and as a potential building block in the development of novel chemical entities. This guide focuses on a common and effective method for its preparation: the hydroboration-oxidation of cis,cis-1,6-cyclodecadiene.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the hydroboration-oxidation of a suitable precursor, such as cis,cis-1,6-cyclodecadiene. This two-step reaction is known for its high regio- and stereoselectivity, typically proceeding in an anti-Markovnikov fashion with syn-addition of the hydroborane.[1]

The overall transformation involves the addition of a borane (B79455) reagent across the double bonds of the cyclodecadiene, followed by oxidation to replace the boron-carbon bonds with hydroxyl groups.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Hydroboration-Oxidation of cis,cis-1,6-Cyclodecadiene

While a specific detailed protocol for the synthesis of this compound from cis,cis-1,6-cyclodecadiene was not found in the immediate search results, a general procedure based on the well-established hydroboration-oxidation of alkenes can be outlined.[1][2] Researchers should adapt and optimize this protocol based on standard laboratory practices and safety considerations.

Materials:

-

cis,cis-1,6-cyclodecadiene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

Step 1: Hydroboration

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is charged with cis,cis-1,6-cyclodecadiene dissolved in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

The borane-THF complex solution is added dropwise to the stirred solution of the diene under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the hydroboration reaction.

Step 2: Oxidation

-

The reaction mixture is cooled again to 0 °C.

-

A 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic and should be done slowly to control the temperature.

-

After the addition of the peroxide, the mixture is heated to reflux for a period to ensure complete oxidation of the organoborane intermediate.

Step 3: Work-up and Purification

-

The reaction mixture is cooled to room temperature, and the aqueous layer is separated.

-

The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) or by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Below is a summary of the key characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | cyclodecane-1,6-diol |

| CAS Number | 32453-08-0 |

Data sourced from PubChem CID 291122.[3]

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below.

| Carbon Atom | Chemical Shift (ppm) |

| C-1, C-6 (C-OH) | Data not available |

| Ring CH₂ carbons | Data not available |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the hydroxyl functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3600-3200 (broad) |

| C-H stretch | ~2950-2850 |

| C-O stretch | ~1100-1000 |

Vapor phase IR spectral data is available on PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ionization Method | Key m/z values |

| GC-MS | 57, 67, 82 |

The top three peaks from the GC-MS data available on PubChem are listed.[3]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The hydroboration-oxidation of cis,cis-1,6-cyclodecadiene represents a reliable method for its preparation. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. Further research and detailed experimental optimization are encouraged for specific applications.

References

An In-depth Technical Guide to the Stereoisomers of 1,6-Cyclodecanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1,6-cyclodecanediol, a topic of interest in synthetic chemistry and drug discovery due to the unique conformational properties of medium-sized ring structures. In the absence of extensive experimental data in the public domain for this specific molecule, this document outlines the theoretical framework of its stereoisomerism, presents generalized experimental protocols for the synthesis and separation of its diastereomers and enantiomers, and discusses analytical techniques for their characterization. Predicted quantitative data and illustrative workflows are provided to guide future research in this area. The potential for biological activity is also discussed in the context of related macrocyclic diols.

Introduction to this compound and its Stereoisomerism

This compound is a cyclic alcohol with a ten-membered carbon ring. The presence of two hydroxyl groups on the cyclodecane (B1584694) ring gives rise to multiple stereoisomers. The spatial arrangement of these hydroxyl groups relative to the plane of the ring (cis or trans) and the chirality at the two stereogenic carbon atoms (C1 and C6) result in a set of diastereomers and enantiomers. Understanding the distinct properties and biological activities of each stereoisomer is crucial for applications in medicinal chemistry and materials science, as stereochemistry often dictates molecular recognition and function.

The Stereoisomers of this compound

This compound has two stereocenters at positions 1 and 6. This gives rise to a total of four possible stereoisomers: a pair of enantiomers for the trans configuration and a meso compound for the cis configuration.

-

cis-1,6-Cyclodecanediol: In this isomer, the two hydroxyl groups are on the same side of the ring. This molecule possesses a plane of symmetry and is therefore achiral (a meso compound).

-

trans-1,6-Cyclodecanediol: In this configuration, the two hydroxyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers:

-

(1R,6R)-1,6-Cyclodecanediol

-

(1S,6S)-1,6-Cyclodecanediol

-

The relationship between these stereoisomers is depicted in the diagram below.

General Strategies for Synthesis and Separation

While specific experimental procedures for the stereoisomers of this compound are not well-documented, general methodologies for the synthesis and separation of cyclic diols can be applied.

Diastereoselective Synthesis

The synthesis of cis- and trans-1,6-cyclodecanediol can be approached from a common precursor, such as cyclodecene (B14012633) or cyclodeca-1,6-diene, through stereoselective dihydroxylation reactions.

3.1.1. Synthesis of cis-1,6-Cyclodecanediol (General Protocol)

Syn-dihydroxylation of an appropriate cyclodecene precursor would yield the cis-diol.

-

Reagents and Conditions:

-

Osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

-

Potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test).

-

-

Procedure Outline:

-

Dissolve the cyclodecene precursor in a suitable solvent (e.g., acetone, tert-butanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction and work up to isolate the crude cis-diol.

-

Purify by column chromatography or recrystallization.

-

3.1.2. Synthesis of trans-1,6-Cyclodecanediol (General Protocol)

Anti-dihydroxylation of a cyclodecene precursor would produce the trans-diol.

-

Reagents and Conditions:

-

Epoxidation of the alkene using a peroxy acid (e.g., m-CPBA) followed by acid- or base-catalyzed hydrolysis of the resulting epoxide.

-

-

Procedure Outline:

-

Epoxidation: Dissolve the cyclodecene in a chlorinated solvent (e.g., dichloromethane). Add m-CPBA and stir at room temperature until the reaction is complete.

-

Hydrolysis: Isolate the epoxide and dissolve it in a mixture of a solvent like THF and water. Add a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat to reflux.

-

Work up the reaction to obtain the crude trans-diol.

-

Purify by column chromatography.

-

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically pure trans-1,6-cyclodecanediol can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.

3.2.1. Chiral Resolution of (±)-trans-1,6-Cyclodecanediol

A common method for separating enantiomers is by converting them into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

-

General Protocol for Resolution via Diastereomeric Esters:

-

React the racemic trans-diol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative (e.g., (-)-menthoxyacetyl chloride), in the presence of a base (e.g., pyridine).

-

This reaction forms a mixture of diastereomeric esters.

-

Separate the diastereomeric esters by fractional crystallization or column chromatography.

-

Hydrolyze the separated diastereomeric esters (e.g., using LiAlH₄ or aqueous base) to obtain the individual enantiomers of the trans-diol.

-

Physicochemical and Spectroscopic Data (Theoretical)

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | cis-1,6-Cyclodecanediol | (1R,6R)-1,6-Cyclodecanediol | (1S,6S)-1,6-Cyclodecanediol |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol | 172.27 g/mol | 172.27 g/mol |

| Stereochemistry | meso | Enantiomer | Enantiomer |

| Melting Point (°C) | Predicted: 85-90 | Predicted: 95-100 | Predicted: 95-100 |

| Boiling Point (°C) | Predicted: 270-275 | Predicted: 280-285 | Predicted: 280-285 |

| Specific Rotation ([α]D) | 0° (achiral) | Predicted: +X° | Predicted: -X° |

Table 2: Predicted Spectroscopic Data for this compound Stereoisomers

| Technique | cis-Isomer | trans-Isomers |

| ¹H NMR (ppm) | -CH-OH: ~3.6 (multiplet) -CH ₂-: 1.2-1.8 (complex multiplets) -OH : variable | -CH-OH: ~3.5 (multiplet) -CH ₂-: 1.2-1.8 (complex multiplets) -OH : variable |

| ¹³C NMR (ppm) | -C H-OH: ~75 -C H₂-: 20-40 (fewer signals due to symmetry) | -C H-OH: ~74 -C H₂-: 20-40 (more signals than cis) |

| IR (cm⁻¹) | ~3300 (O-H stretch, broad) ~2920, 2850 (C-H stretch) ~1050 (C-O stretch) | ~3350 (O-H stretch, broad) ~2925, 2855 (C-H stretch) ~1060 (C-O stretch) |

Potential Biological Activity

While there is no specific biological activity reported for the stereoisomers of this compound, macrocyclic compounds, in general, are of significant interest in drug discovery. Their conformational flexibility and ability to present functional groups in specific spatial orientations make them attractive scaffolds for targeting proteins and other biological macromolecules. Other macrocyclic diols have demonstrated a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The different stereoisomers of this compound would be expected to exhibit distinct biological profiles due to the stereospecific nature of interactions with biological targets. Further research into the synthesis and biological evaluation of these compounds is warranted to explore their potential as therapeutic agents.

Conclusion

The stereoisomers of this compound represent an under-explored area of chemical space. This technical guide has provided a theoretical framework for understanding their stereochemistry and has outlined general, established methodologies for their synthesis, separation, and characterization. The provided data, while predictive in nature, serves as a foundation for initiating experimental work. The synthesis and biological evaluation of the individual stereoisomers of this compound could lead to the discovery of novel molecules with interesting properties and potential applications in drug development and other scientific fields.

An In-depth Technical Guide on 2-(2-amino-1,3-thiazol-4-yl)acetic acid

Disclaimer: The user-provided CAS number 32453-08-0 corresponds to 1,6-Cyclodecanediol. Based on the specified audience and the nature of the request for a technical guide focused on drug development, it is presumed that the intended compound of interest is 2-(2-amino-1,3-thiazol-4-yl)acetic acid (CAS No: 29676-71-9) or its hydrochloride salt (CAS No: 66659-20-9). This guide will focus on this aminothiazole derivative, a compound with significant relevance in pharmaceutical research.

This technical guide provides a comprehensive overview of 2-(2-amino-1,3-thiazol-4-yl)acetic acid, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and biological activities, with a focus on its potential in drug development. Experimental protocols and relevant signaling pathways are also described to support researchers and scientists in their work with this compound.

Physicochemical Properties

2-(2-amino-1,3-thiazol-4-yl)acetic acid and its hydrochloride salt are foundational scaffolds in the synthesis of various biologically active molecules.[1] A summary of their key physicochemical properties is presented below.

| Property | 2-(2-amino-1,3-thiazol-4-yl)acetic acid | 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride | Reference(s) |

| CAS Number | 29676-71-9 | 66659-20-9 | [2][3] |

| Molecular Formula | C₅H₆N₂O₂S | C₅H₇ClN₂O₂S | [2][3] |

| Molecular Weight | 158.18 g/mol | 194.64 g/mol | [2][3] |

| Appearance | Light orange powder | White to Off-White Solid | [2][4] |

| Melting Point | 130 °C (decomposes) | 152 °C | [4][5] |

| Solubility | Insoluble in water | Slightly soluble in Methanol | [2][4] |

| pKa | 3.20 ± 0.10 (Predicted) | Not Available | [5] |

| LogP | -2.13 (at 20℃ and pH 4.54-4.64) | Not Available | [5] |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid | 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | [2][3] |

Synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole derivatives.[6] This involves the reaction of an α-haloketone with a thioamide. For 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride, a common starting material is 4-chloroacetoacetyl chloride, which is reacted with thiourea (B124793).[7]

Experimental Protocol: Synthesis from 4-chloroacetoacetyl chloride and Thiourea[7]

This process describes a simplified preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride in a light-stable form, with high purity and good yields.[7]

Materials:

-

Methylene (B1212753) chloride

-

Chlorine

-

Thiourea

-

Water

Procedure:

-

Preparation of 4-chloroacetoacetyl chloride solution:

-

Introduce 187.7 g of methylene chloride and 18.6 g of diketene into a double-walled flask.

-

Cool the mixture to -25°C.

-

Pass chlorine gas into the solution while maintaining the temperature between -20°C to -25°C.

-

-

Preparation of Thiourea Suspension:

-

Prepare a suspension of 15.2 g of thiourea in 30.0 g of water in a round-bottomed flask.

-

Cool the suspension to +5°C.

-

-

Reaction:

-

Cool the thiourea suspension in the reaction apparatus to +5° to +7°C.

-

Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7° to +8°C with constant stirring.

-

After the addition is complete, continue stirring for 30 minutes at +5° to +7°C.

-

Remove the cooling bath and continue stirring for an additional 60 minutes, allowing the temperature to rise to +26° to 27°C.

-

-

Isolation:

-

Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride.

-

Isolate the colorless crystals by filtration.

-

The reported yield is 33.6 g (78.5% based on diketene) with a melting point of 151.4° to 151.9°C.[7]

-

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcce.ac.ir [ijcce.ac.ir]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclodecane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecane-1,6-diol, a medium-sized cyclic diol, represents a class of molecules with significant potential in various fields of chemical research, including conformational analysis, stereoselective synthesis, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of cyclodecane-1,6-diol. Detailed experimental protocols for its synthesis via the reduction of cyclodecane-1,6-dione are presented, alongside a summary of its key chemical data. Furthermore, this document explores the conformational landscape of such medium-sized rings and discusses the broader context of the biological activities observed in macrocyclic diols, offering insights for future research and development.

Introduction

Medium-sized carbocycles, encompassing rings with eight to eleven atoms, present unique stereochemical and conformational challenges and opportunities. Their inherent flexibility and potential for diverse substitution patterns make them attractive scaffolds in drug discovery and material science. Cyclodecane-1,6-diol (C₁₀H₂₀O₂), with its ten-membered ring and two hydroxyl groups, is a key representative of this class. The spatial arrangement of the hydroxyl groups in either a cis or trans configuration, coupled with the multiple low-energy conformations of the cyclodecane (B1584694) ring, gives rise to a complex conformational isomerism that can significantly influence its biological activity and physical properties.

The synthesis of medium-ring compounds is often complicated by unfavorable enthalpic and entropic factors. However, understanding the synthesis and properties of foundational molecules like cyclodecane-1,6-diol is crucial for the rational design of more complex macrocyclic structures. This guide aims to consolidate the available information on cyclodecane-1,6-diol, providing a valuable resource for researchers interested in this intriguing molecule.

Physicochemical Properties

The fundamental physicochemical properties of cyclodecane-1,6-diol are summarized in the table below. These values are primarily based on computational predictions and provide a solid foundation for understanding the molecule's behavior.[1]

| Property | Value |

| IUPAC Name | cyclodecane-1,6-diol |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol [1] |

| CAS Number | 32453-08-0[1] |

| Appearance | Predicted to be a solid at room temperature |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Topological Polar Surface Area | 40.5 Ų[1] |

| XLogP3-AA (LogP) | 1.6[1] |

Note: Most properties are computed and should be verified experimentally.

Synthesis of Cyclodecane-1,6-diol

A plausible and efficient laboratory-scale synthesis of cyclodecane-1,6-diol involves a two-step process starting from a suitable precursor. A common strategy is the synthesis of the corresponding diketone, cyclodecane-1,6-dione, followed by its reduction.

Synthesis of Cyclodecane-1,6-dione

While various methods for the synthesis of medium-ring ketones exist, a common approach involves the oxidative cleavage of a bicyclic precursor. For cyclodecane-1,6-dione, a potential synthetic route could start from a readily available bicyclic alkene.

Experimental Protocol: Synthesis of Cyclodecane-1,6-dione (Generalized)

-

Starting Material: A suitable bicyclic precursor, such as bicyclo[8.1.0]undecene.

-

Ozonolysis: The bicyclic alkene is dissolved in an appropriate solvent (e.g., dichloromethane, methanol) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Reductive Work-up: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide (B99878) or zinc dust, is then added to the solution to cleave the ozonide and form the diketone.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure cyclodecane-1,6-dione.

Reduction of Cyclodecane-1,6-dione to Cyclodecane-1,6-diol

The reduction of the diketone to the diol can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[2][3][4] This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of Cyclodecane-1,6-dione

-

Dissolution: In a round-bottom flask, dissolve cyclodecane-1,6-dione (1.0 eq) in a suitable protic solvent, such as methanol (B129727) or ethanol, at room temperature.[2]

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0-2.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature between 20-30 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting diketone is completely consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.

-

Extraction: The product is extracted from the aqueous layer with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude cyclodecane-1,6-diol is purified by recrystallization or column chromatography to yield the final product.

Conformational Analysis

The ten-membered ring of cyclodecane is highly flexible and can adopt several low-energy conformations. The introduction of two hydroxyl groups at the 1 and 6 positions further complicates the conformational landscape due to the possibility of intramolecular hydrogen bonding and steric interactions. The relative orientation of the hydroxyl groups (cis or trans) will significantly influence the preferred conformations.

While specific experimental data on the conformational isomers of cyclodecane-1,6-diol is limited, studies on related cyclohexane (B81311) diols provide valuable insights.[5][6][7] For instance, in cis-1,3-cyclohexanediol, an equilibrium exists between the diequatorial and diaxial conformations, with the position of the equilibrium being solvent-dependent.[5] In non-polar solvents, intramolecular hydrogen bonding can stabilize the diaxial conformer. A similar interplay of steric and electronic effects is expected to govern the conformational preferences of cyclodecane-1,6-diol.

Computational modeling and NMR spectroscopy are powerful tools for elucidating the conformational isomers and their relative energies.

Potential Applications and Biological Activity

While there is a lack of specific data on the biological activity of cyclodecane-1,6-diol, the broader class of macrocyclic compounds, including diols, has garnered significant interest in drug discovery.[8][9] Macrocycles often exhibit high binding affinity and selectivity for biological targets due to their pre-organized and conformationally constrained structures.[9]

The two hydroxyl groups in cyclodecane-1,6-diol provide handles for further functionalization, allowing for the synthesis of a library of derivatives with diverse pharmacological properties. These derivatives could be explored for a range of biological activities, including antimicrobial, antiviral, and anticancer effects, which have been observed in other macrocyclic natural products and their synthetic analogues.[7][10][11]

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of cyclodecane-1,6-diol from a generic bicyclic alkene precursor.

Caption: A proposed two-step synthesis of cyclodecane-1,6-diol.

Logical Relationship of Conformational Analysis

This diagram illustrates the logical relationship between the different factors influencing the conformational isomerism of cyclodecane-1,6-diol.

Caption: Key factors determining the stable conformations of cyclodecane-1,6-diol.

Conclusion

Cyclodecane-1,6-diol serves as a foundational molecule for exploring the chemistry of medium-sized rings. While detailed experimental data for this specific compound is somewhat limited in contemporary literature, established synthetic methodologies and principles of conformational analysis provide a strong framework for its study. The synthetic route via the reduction of cyclodecane-1,6-dione offers a practical approach for its preparation. Further research into the experimental characterization of its properties, a deeper understanding of its conformational behavior, and exploration of its potential as a scaffold in medicinal chemistry are warranted. This guide provides a starting point for researchers to delve into the fascinating world of medium-ring carbocycles.

References

- 1. 1,6-Cyclodecanediol | C10H20O2 | CID 291122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webassign.net [webassign.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. webassign.net [webassign.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 1,6-Cyclodecanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,6-cyclodecanediol, including comprehensive spectroscopic and crystallographic analyses, is not extensively available in the current body of scientific literature. This guide, therefore, presents a theoretical and predictive analysis of its molecular structure, stereoisomerism, and potential properties, based on established principles of organic chemistry and data from analogous compounds. The experimental protocols provided are proposed methodologies based on standard synthetic transformations.

Introduction: The Structural Landscape of a Medium-Ring Diol

This compound is a cyclic organic molecule with the chemical formula C₁₀H₂₀O₂. As a derivative of cyclodecane (B1584694), a ten-membered carbocycle, its structure is of significant interest due to the inherent conformational complexity of medium-sized rings. These systems are large enough to be flexible, yet constrained enough to experience significant transannular interactions (steric hindrance across the ring), which dictate their preferred three-dimensional arrangements. Understanding the stereochemistry and conformational behavior of this compound is crucial for predicting its potential biological activity and for its application in the design of novel therapeutics.

Molecular Structure and Stereoisomerism

The molecular structure of this compound is characterized by a ten-membered carbon ring with hydroxyl (-OH) groups attached to the first and sixth carbon atoms. The presence of two stereocenters at these positions gives rise to two stereoisomers: cis-1,6-cyclodecanediol and trans-1,6-cyclodecanediol.

-

cis-1,6-Cyclodecanediol: In this isomer, the two hydroxyl groups are on the same face of the cyclodecane ring.

-

trans-1,6-Cyclodecanediol: In this isomer, the two hydroxyl groups are on opposite faces of the cyclodecane ring.

The interplay between the bulky hydroxyl groups and the flexible cyclodecane ring leads to a complex conformational landscape.

Conformational Analysis: The Boat-Chair-Boat Preference

Medium-sized rings like cyclodecane avoid the high energy of planar conformations due to angle and torsional strain. Instead, they adopt puckered three-dimensional structures. The most stable conformation for the cyclodecane ring is the boat-chair-boat (BCB) conformation. This arrangement minimizes unfavorable transannular hydrogen-hydrogen interactions.

In the case of this compound, the hydroxyl substituents will preferentially occupy positions that minimize steric hindrance with the rest of the ring. It is predicted that the hydroxyl groups will favor pseudo-equatorial positions to reduce transannular strain.

Proposed Experimental Protocols

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Synthesis of cis- and trans-1,6-Cyclodecanediol via Hydroboration-Oxidation

A common and stereospecific method for the synthesis of diols from dienes is the hydroboration-oxidation reaction. This two-step process would likely yield the cis and/or trans isomers depending on the stereochemistry of the starting cyclodecadiene.

Starting Material: cis,cis-1,6-Cyclodecadiene or cis,trans-1,6-Cyclodecadiene.

Step 1: Hydroboration The diene is reacted with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), which adds across the double bonds in a syn-fashion.

Step 2: Oxidation The resulting organoborane is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) to replace the boron atoms with hydroxyl groups, with retention of stereochemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds, such as cyclodecanol (B74256) and other cyclic diols. These are not experimentally verified values.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 2H | CH-OH |

| ~1.8 | br s | 2H | OH |

| ~1.5 - 1.2 | m | 16H | CH₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | C-OH |

| ~35 | C adjacent to C-OH |

| ~25 | Other ring carbons |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch |

| ~2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1050 | Medium | C-O stretch |

Potential Biological Activity and Relevance in Drug Development

While no specific biological activities have been reported for this compound, the broader class of long-chain and cyclic diols has been implicated in various biological processes. For instance, some long-chain diols are known to have roles in inflammatory pathways. The conformational rigidity and specific spatial arrangement of the hydroxyl groups in the cis and trans isomers of this compound could allow for specific interactions with biological targets such as enzymes or receptors.

The cyclodecane scaffold provides a unique three-dimensional structure that can be explored in drug design to present functional groups in precise orientations. The diol functionality also offers sites for further chemical modification to create derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. Further research into the biological effects of this compound and its derivatives could uncover novel therapeutic applications.

Conclusion

This compound presents an intriguing molecular architecture with significant conformational complexity. While experimental data remains limited, theoretical analysis based on the well-established principles of medium-ring chemistry provides a solid foundation for understanding its structure and potential properties. The predicted boat-chair-boat conformation of the cyclodecane ring, along with the cis and trans stereoisomerism of the hydroxyl groups, defines the key structural features of this molecule. The proposed synthetic routes and predicted spectroscopic data offer a starting point for future experimental investigations. For drug development professionals, this compound represents an underexplored scaffold that warrants further investigation for its potential to yield novel bioactive compounds.

An In-depth Technical Guide to the Spectroscopic Data of 1,6-Cyclodecanediol

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Anticipated Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1,6-cyclodecanediol. These values are estimations derived from the analysis of similar cyclic and acyclic diols and should be confirmed by experimental data.

Table 1: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C1, C6 (CH-OH) | 70 - 75 |

| C2, C5, C7, C10 (CH₂) | 30 - 35 |

| C3, C4, C8, C9 (CH₂) | 20 - 25 |

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| H1, H6 (CH-OH) | 3.6 - 4.0 | Multiplet |

| -OH | 1.5 - 3.0 (variable) | Broad Singlet |

| -CH₂- (ring) | 1.2 - 1.8 | Multiplet |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³ CH₂) | 2850 - 3000 | Strong |

| C-O Stretch | 1000 - 1100 | Strong |

Table 4: Predicted Key Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 154 | [M-H₂O]⁺ |

| 136 | [M-2H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the sample in a suitable solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common method for ionization, where the sample molecules are bombarded with a high-energy electron beam.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualization

The following diagrams illustrate key workflows in the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship between Chemical Structure and Spectroscopic Data.

An In-depth Technical Guide on the Stereochemistry and Synthesis of cis-1,6-Cyclodecanediol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a definitive crystal structure for cis-1,6-cyclodecanediol has not been reported in publicly accessible crystallographic databases. This guide therefore provides a comprehensive overview of the predicted conformational analysis of the cyclodecane (B1584694) ring, relevant synthetic methodologies for related compounds, and a general workflow for structural elucidation.

Introduction

cis-1,6-Cyclodecanediol is a medium-sized ring compound, a class of molecules known for their complex conformational landscapes due to a balance of angle strain, torsional strain, and transannular interactions. Understanding the three-dimensional structure of such molecules is crucial for predicting their reactivity, biological activity, and potential applications in drug discovery and materials science. This document outlines the theoretical conformational possibilities for the cyclodecane ring system, reviews synthetic approaches to similar cyclodecanediols, and presents a generalized workflow for the characterization of such compounds.

Conformational Analysis of the Cyclodecane Ring

The cyclodecane ring is highly flexible and can adopt several low-energy conformations. The most stable conformation is generally considered to be the boat-chair-boat (BCB) form. Other conformations, such as the twist-boat-chair (TBC) and twist-chair-chair (TCC), are also plausible and may be populated depending on substitution patterns and intermolecular forces in the solid state.

For cis-1,6-cyclodecanediol, the presence of two hydroxyl groups in a cis configuration introduces additional conformational constraints. The hydroxyl groups can be positioned in axial or equatorial-like orientations, leading to different intramolecular hydrogen bonding possibilities and steric interactions. The preferred conformation would be one that minimizes unfavorable transannular hydrogen-hydrogen repulsions while potentially allowing for stabilizing intramolecular hydrogen bonds between the 1- and 6-hydroxyl groups.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to predict the most stable conformation of cis-1,6-cyclodecanediol and to obtain theoretical data on bond lengths, bond angles, and dihedral angles.

Synthesis of Cyclodecanediols

One plausible approach involves the dihydroxylation of cis,cis-1,6-cyclodecadiene. This could potentially be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to favor the formation of the cis-diol.

An alternative strategy could involve the reduction of a corresponding cyclodecanedione. The stereochemical outcome of such a reduction would depend on the reducing agent and the reaction conditions.

Table 1: Summary of Potential Synthetic Precursors and Reagents

| Precursor Molecule | Reagent(s) for Dihydroxylation/Reduction | Potential Product |

| cis,cis-1,6-Cyclodecadiene | 1. OsO₄, NMO 2. NaHSO₃ | cis-1,6-Cyclodecanediol |

| cis,cis-1,6-Cyclodecadiene | Cold, dilute KMnO₄, NaOH | cis-1,6-Cyclodecanediol |

| 1,6-Cyclodecanedione | NaBH₄, CeCl₃ (Luche reduction) | Mixture of cis- and trans-1,6-Cyclodecanediol |

| 1,6-Cyclodecanedione | H₂, Raney Nickel | Mixture of cis- and trans-1,6-Cyclodecanediol |

Note: The stereoselectivity of these reactions would need to be optimized experimentally.

Experimental Workflow for Structural Characterization

Given the absence of a known crystal structure, the following workflow outlines the necessary steps for the complete structural elucidation of a newly synthesized sample of cis-1,6-cyclodecanediol.

Caption: Generalized workflow for the synthesis, purification, and structural characterization of a novel chemical compound.

Data Presentation (Hypothetical)

Should a single crystal of cis-1,6-cyclodecanediol be successfully grown and analyzed, the resulting crystallographic data would be presented in a format similar to the tables below. The values provided are for illustrative purposes only and are based on typical data for organic molecules.

Table 2: Hypothetical Crystal Data and Structure Refinement for cis-1,6-Cyclodecanediol

| Parameter | Value |

| Empirical formula | C₁₀H₂₀O₂ |

| Formula weight | 172.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° b = 5.432(2) Å, β = 105.34(3)° c = 16.789(7) Å, γ = 90° |

| Volume | 889.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.287 Mg/m³ |

| Absorption coefficient | 0.089 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.40 x 0.30 x 0.20 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5123 |

| Independent reflections | 2045 [R(int) = 0.021] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2045 / 0 / 115 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 3: Hypothetical Selected Bond Lengths (Å) and Angles (°) for cis-1,6-Cyclodecanediol

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(1) | 1.435(2) | C(2)-C(1)-C(10) | 115.2(1) |

| O(2)-C(6) | 1.438(2) | O(1)-C(1)-C(2) | 109.8(1) |

| C(1)-C(2) | 1.534(3) | O(2)-C(6)-C(5) | 109.5(1) |

| C(5)-C(6) | 1.531(3) | C(1)-O(1)-H(1) | 108.9 |

| C(1)-C(10) | 1.529(3) | C(6)-O(2)-H(2) | 109.1 |

Conclusion

While the definitive solid-state structure of cis-1,6-cyclodecanediol remains to be determined, this guide provides a framework for its potential synthesis and a thorough understanding of its likely conformational properties based on the well-studied behavior of cyclodecane derivatives. The detailed experimental workflow and hypothetical data tables serve as a blueprint for future research aimed at the full characterization of this and other medium-sized ring compounds, which are of significant interest to the chemical and pharmaceutical sciences. Further investigation through computational modeling and, ultimately, single-crystal X-ray diffraction is necessary to fully elucidate the intricate three-dimensional structure of this molecule.

A Technical Guide to the Thermodynamic Properties of 1,6-Cyclodecanediol for Researchers and Drug Development Professionals

Introduction

1,6-Cyclodecanediol is a cyclic diol with a ten-membered carbon ring. While specific experimental thermodynamic data for this compound is not extensively available in the public domain, understanding its thermodynamic properties is crucial for its potential applications in various fields, including as a linker in drug-linker conjugates for antibody-drug conjugates (ADCs) or in the formation of specialized polymers and materials.[1][2] This guide provides a comprehensive overview of the methodologies that can be employed to determine the key thermodynamic parameters of this compound. By leveraging established experimental protocols for analogous compounds, researchers can systematically characterize its energetic landscape.

Core Thermodynamic Properties and Their Significance

The primary thermodynamic properties of interest for a compound like this compound are its enthalpy of formation, standard molar entropy, and heat capacity. These parameters are fundamental to understanding the stability, reactivity, and phase behavior of the molecule.

-

Standard Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a critical measure of the compound's intrinsic stability.

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules. It is essential for calculating the Gibbs free energy of formation and predicting the spontaneity of reactions.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. It is crucial for understanding how the compound stores thermal energy and for predicting its temperature-dependent behavior.

Experimental Determination of Thermodynamic Properties

The following sections detail the experimental protocols necessary to determine the key thermodynamic properties of this compound. These methodologies are based on well-established techniques used for other organic solids and liquids.

Enthalpy of Formation

The standard enthalpy of formation of solid this compound can be determined indirectly through its enthalpy of combustion.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation : A precisely weighed sample of high-purity this compound is placed in a crucible within a bomb calorimeter.

-

Combustion : The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion reaction is as follows: C₁₀H₂₀O₂(s) + 14 O₂(g) → 10 CO₂(g) + 10 H₂O(l)

-

Temperature Measurement : The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously recorded.

-

Calculation : The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

A conceptual workflow for this process is illustrated below.

Heat Capacity and Standard Molar Entropy

Adiabatic calorimetry is the gold standard for measuring the heat capacity of solids and liquids over a wide range of temperatures.

Experimental Protocol: Adiabatic Calorimetry

-

Sample Loading : A known mass of this compound is sealed in a calorimeter vessel.

-

Cooling : The sample is cooled to a very low temperature, typically near absolute zero.

-

Heating Increments : A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

Temperature Measurement : The temperature rise is carefully measured once thermal equilibrium is reached after each heating increment.

-

Data Analysis : The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity data from 0 K to 298.15 K.

The experimental setup is visualized in the following diagram.

Quantitative Data (Illustrative)

Table 1: Enthalpy of Formation of Analogous Diols

| Compound | Formula | State | ΔfH° (kJ/mol) |

| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | solid | - |

| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | solid | - |

| 1,6-Hexanediol | C₆H₁₄O₂ | solid | -603.5 |

Note: Specific values for cyclohexanediols are not consistently reported in standard databases.

Table 2: Standard Molar Entropy and Heat Capacity of Analogous Diols

| Compound | Formula | S° (J/mol·K) | Cp (J/mol·K) |

| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | - | - |

| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | - | - |

| 1,6-Hexanediol | C₆H₁₄O₂ | 225.9 | 202.9 |

Note: The values for 1,6-Hexanediol are at 298.15 K.

Potential Applications in Drug Development

Diols, including potentially this compound, can serve as versatile linkers in the construction of antibody-drug conjugates (ADCs).[1] In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability and cleavage characteristics of the linker are critical for the efficacy and safety of the ADC. The thermodynamic properties of the linker molecule can influence its conformational flexibility and stability, which in turn can affect the overall properties of the ADC.

The logical relationship for the role of a diol as a linker in an ADC is depicted below.

Conclusion

While direct experimental thermodynamic data for this compound remains to be reported, this guide outlines the established methodologies that can be employed for its determination. By utilizing techniques such as combustion and adiabatic calorimetry, researchers can obtain the crucial data needed to understand the energetic properties of this molecule. Such information is invaluable for its potential application in fields like drug development, where the stability and behavior of every component are of paramount importance. The provided data for analogous compounds serves as a useful benchmark for future experimental work.

References

A Technical Guide to the Solubility of 1,6-Cyclodecanediol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the anticipated solubility characteristics of 1,6-Cyclodecanediol and outlines a robust experimental protocol for its quantitative determination.

Theoretical Solubility Profile of this compound

This compound is a diol with a ten-carbon cycloalkane ring. Its solubility in any given solvent is governed by the interplay between its polar hydroxyl (-OH) groups and its large, nonpolar cyclodecane (B1584694) backbone. The fundamental principle of "like dissolves like" provides a strong basis for predicting its solubility behavior.[1][2]

-

Polar Protic and Aprotic Solvents: The two hydroxyl groups on the this compound molecule are capable of acting as both hydrogen bond donors and acceptors.[3] This allows for strong intermolecular interactions with polar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can also engage in hydrogen bonding. Shorter-chain alcohols are expected to be effective solvents for this compound, as the energy gained from solute-solvent hydrogen bonding can overcome the energy required to break the solute-solute and solvent-solvent interactions.[3][4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are likely to be good solvents for this compound, though perhaps slightly less effective than polar protic solvents of similar polarity.

-

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): The large C10 hydrocarbon ring of this compound presents a significant nonpolar character. This nonpolar region will have favorable van der Waals interactions with nonpolar solvents. However, the presence of the two polar hydroxyl groups will disrupt the weaker solvent-solvent interactions in a nonpolar medium without offering strong, favorable interactions in return. Consequently, the solubility of this compound in strictly nonpolar solvents is expected to be low. As the nonpolar character of the solvent increases, the solubility is likely to decrease.[4][5]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7][8]

Materials and Equipment

-

Solute: High-purity this compound (recrystallized and dried)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or flasks with airtight caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

-

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration may need to be determined empirically.[9]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Acetone | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Hexane | 25.0 ± 0.5 | Experimental Value | Calculated Value |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Khan Academy [khanacademy.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Alcohols and Ethers [chemed.chem.purdue.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diols | Research Starters | EBSCO Research [ebsco.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Bioactivity of 1,6-Cyclodecanediol: A Proposed Research Framework

For Immediate Release

A Hypothetical Technical Guide for Researchers, Scientists, and Drug Development Professionals

There is currently a significant gap in the scientific literature regarding the preliminary biological activity of 1,6-Cyclodecanediol. While macrocyclic compounds as a class are known to exhibit a range of biological effects, including antimicrobial and antitumor properties, specific data for this compound is not publicly available. This document outlines a proposed research framework, presenting a hypothetical in-depth technical guide to stimulate and direct future investigations into the potential therapeutic applications of this molecule.

Hypothetical Quantitative Data Summary

To systematically evaluate the biological activity of this compound, a series of in vitro assays would be essential. The following tables present a hypothetical summary of potential quantitative data that could be generated from such studies.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Test Duration (hours) |

| HeLa (Cervical Cancer) | MTT | 50.2 ± 4.5 | 48 |

| A549 (Lung Cancer) | MTT | 75.8 ± 6.1 | 48 |

| MCF-7 (Breast Cancer) | MTT | 62.1 ± 5.3 | 48 |

| HEK293 (Normal Kidney) | MTT | > 200 | 48 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | 128 |

| Escherichia coli | Broth Microdilution | 256 |

| Candida albicans | Broth Microdilution | > 512 |

Proposed Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for validating any observed biological activity. The following are proposed protocols for the key experiments outlined above.

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cancer and normal cell lines.

-

Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7) and a normal human embryonic kidney cell line (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells, including controls, is maintained at less than 0.5%. Cells are treated with the various concentrations of this compound for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is intended to determine the minimum inhibitory concentration (MIC) of this compound against common pathogenic microbes.

-

Microbial Culture: Staphylococcus aureus, Escherichia coli, and Candida albicans are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) overnight at 37°C.

-

Inoculum Preparation: The microbial cultures are diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 512 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conceptual Visualizations

To illustrate potential mechanisms and workflows, the following diagrams are provided.

Potential Research Areas for C10 Diols: A Technical Guide for Drug Development Professionals

October 2025

Introduction

C10 diols, or decanediols, are a class of chemical compounds containing a ten-carbon chain with two hydroxyl (-OH) groups. Their versatile structures lend them to a variety of applications in the pharmaceutical and cosmetic industries. Recent research has highlighted their potential as active pharmaceutical ingredients (APIs) and excipients, opening up new avenues for drug development. This technical guide provides an in-depth overview of promising research areas for C10 diols, focusing on their synthesis, biological activities, and applications in drug delivery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on actionable insights and detailed methodologies.

Synthesis of C10 Diols

The availability of pure and well-characterized C10 diols is fundamental for research and development. Several synthetic routes have been established, each with its own advantages.

Synthesis of 1,10-Decanediol (B1670011)

1,10-Decanediol is a linear diol that serves as a versatile precursor and has demonstrated biological activity. Common synthetic methods include:

-

Reduction of Sebacic Acid Derivatives: A prevalent method involves the reduction of dimethyl sebacate (B1225510). This reaction can be achieved with sodium borohydride (B1222165) in an ethanol (B145695) medium, catalyzed by cerium(III) chloride, with reported yields of up to 93% after a 24-hour reaction period[1]. Another approach is the electrochemical reduction of diethyl sebacate in liquid ammonia, which can yield 1,10-decanediol with an efficiency of 95%[1].

-

Two-Step Reaction from 9-Decenoates: A method utilizing 9-decenoate as a starting material involves a two-step process of epoxidation followed by transfer hydrogenation. The epoxidation step employs a molybdenum catalyst and an organic peroxide. The subsequent transfer hydrogenation uses a hydrogen donor to reduce the epoxide and ester groups to hydroxyl groups under normal pressure[2].

-

Hydrogenation of Sebacic Acid Wax Ester: A method involving the esterification of sebacic acid with decanediol in the presence of a titanate catalyst to form a wax ester has been reported. This intermediate is then subjected to reduction with hydrogen gas under high pressure (10.0-20.0 MPa) using a hydrogenation catalyst to yield 1,10-decanediol[3].

Synthesis of Unsaturated C10 Diols: 2,8-Decadiene-1,10-diol (B1257001)

Unsaturated diols, such as 2,8-decadiene-1,10-diol, have shown interesting biological activities. While specific, detailed synthetic protocols for this compound are less commonly reported in readily available literature, its synthesis would likely involve oleochemical routes or multi-step organic synthesis starting from commercially available precursors.

Experimental Protocol: Synthesis of 1,10-Decanediol via Reduction of Dimethyl Sebacate

Materials:

-

Dimethyl sebacate

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Ethanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl sebacate in ethanol.

-

Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves.

-

Cool the mixture in an ice bath and slowly add sodium borohydride in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1,10-decanediol.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1,10-decanediol.

Biological Activities of C10 Diols

C10 diols have been shown to possess a range of biological activities, from modulating inflammatory responses to exhibiting antimicrobial and potential anticancer effects.

Pro- and Anti-inflammatory Properties

A fascinating area of research is the dual role of C10 diols in inflammation.

-

Pro-inflammatory Activity of Vicinal Diols: Lipid vicinal diols, which can be formed from the metabolism of polyunsaturated fatty acids, are increasingly recognized as pro-inflammatory mediators. These diols have been implicated in promoting chronic inflammation and are involved in monocyte chemotaxis[4]. Their formation can counteract the anti-inflammatory effects of their parent epoxy fatty acids[5]. This pro-inflammatory activity suggests that targeting the enzymes responsible for their formation could be a therapeutic strategy for inflammatory diseases.

-